molecular formula C10H10BrN3O B2714125 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole CAS No. 1996201-01-4

1-[(5-Bromo-2-methoxyphenyl)methyl]triazole

Cat. No.: B2714125
CAS No.: 1996201-01-4
M. Wt: 268.114
InChI Key: CZWWTRJUFWGYPW-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is a heterocyclic compound that features a triazole ring substituted with a 5-bromo-2-methoxyphenylmethyl group

Mechanism of Action

Target of Action

It is known that triazole compounds, which include 1-[(5-bromo-2-methoxyphenyl)methyl]triazole, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This implies that this compound could interact with its targets, leading to changes in the biological system.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by triazole compounds , it can be inferred that this compound might influence several biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of triazole compounds , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]triazole has several applications in scientific research:

Comparison with Similar Compounds

  • 1-[(5-Bromo-2-hydroxyphenyl)methyl]triazole
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]imidazole
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]thiazole

Comparison: 1-[(5-Bromo-2-methoxyphenyl)methyl]triazole is unique due to its specific substitution pattern and the presence of the triazole ring. Compared to imidazole and thiazole derivatives, triazoles generally exhibit higher stability and a broader range of biological activities.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-3-2-9(11)6-8(10)7-14-5-4-12-13-14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWTRJUFWGYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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